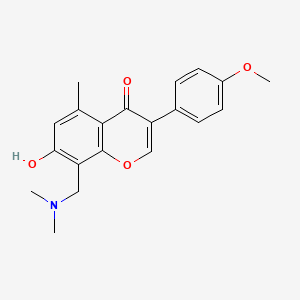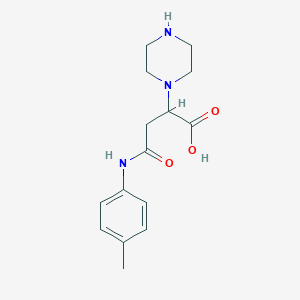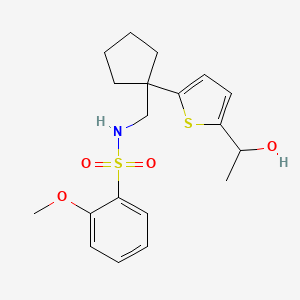![molecular formula C23H20N2O2 B2657270 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 325474-00-8](/img/structure/B2657270.png)
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in the natural world and are important in many biological processes. The compound you mentioned seems to be a complex derivative of indole, with additional phenyl and nitroethyl groups attached .
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler indole compounds. The specific steps would depend on the exact structure of the desired compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves growing crystals of the compound and analyzing the diffraction pattern produced when X-rays are passed through the crystal.Chemical Reactions Analysis
Indoles are involved in a wide range of chemical reactions, many of which are used in the synthesis of pharmaceuticals and other biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties can be determined using a variety of laboratory techniques.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
- The compound 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole, similar to other indole derivatives, exhibits significant reactivity in various chemical reactions. For instance, indoles react with nitrogen dioxide and nitrous acid in aprotic solvents, leading to the formation of isonitroso and 3-nitroso indole derivatives (Astolfi et al., 2006). Such reactions are foundational for synthesizing new chemical entities with potential applications in pharmaceuticals and material sciences.
Biological and Pharmacological Significance
- Indole derivatives have been explored for their biological potency. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives demonstrate promising antimicrobial activity and lower toxicity compared to standard fungicides (Singh & Nagpal, 2005). These properties highlight the potential of indole derivatives in developing new therapeutic agents.
Spectroscopic and Structural Analysis
- The compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, a structurally related molecule, has been synthesized and analyzed using various spectroscopic techniques. The study provides insights into the molecular structure and properties, crucial for understanding the compound's interactions and reactivity (Bhat et al., 2017).
Synthesis of Derivatives
- The synthesis of esters of indole derivatives, including 3-(2-aminoethyl)-1H-indole-2-acetic acid, has been explored, showcasing the versatility of indoles in synthesizing various bioactive compounds (Mahboobi & Bernauer, 1988). These methods are instrumental in the pharmaceutical industry for producing novel drugs.
Anticancer and Kinase Inhibitory Activities
- Studies have demonstrated the anticancer and Src kinase inhibitory activities of 3-substituted indoles. This indicates the potential use of these compounds in cancer therapy and as tools in biological research (Rao et al., 2011).
Antibacterial Applications
- Certain substituted 3-(aryl)- and 3-(heteroaryl)indoles have shown significant antibacterial activity, suggesting their application in developing new antibacterial agents (Al-Hiari et al., 2006).
Corrosion Inhibition
- Bis(indolyl) methanes, related to indole derivatives, have been studied for their role as green corrosion inhibitors, highlighting the utility of these compounds in industrial applications (Verma et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-17(14-12-16)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)18-7-3-2-4-8-18/h2-14,20,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMZSCLUADXQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)

![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B2657193.png)
![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2657196.png)


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)

![(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2657207.png)
